4-chloro-N-(4-(imidazo[1,2-a]pyridin-2-yl)phenyl)benzenesulfonamide
Description
Properties
IUPAC Name |
4-chloro-N-(4-imidazo[1,2-a]pyridin-2-ylphenyl)benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14ClN3O2S/c20-15-6-10-17(11-7-15)26(24,25)22-16-8-4-14(5-9-16)18-13-23-12-2-1-3-19(23)21-18/h1-13,22H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWBBQZPTVFQCIU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC(=CN2C=C1)C3=CC=C(C=C3)NS(=O)(=O)C4=CC=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14ClN3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-chloro-N-(4-(imidazo[1,2-a]pyridin-2-yl)phenyl)benzenesulfonamide typically involves multiple steps, starting with the preparation of the imidazo[1,2-a]pyridin core. This can be achieved through condensation reactions, intramolecular cyclizations, and other chemosynthetic methodologies[_{{{CITATION{{{_1{Synthetic approaches and functionalizations of imidazo1,2-a .... The chloro group and benzenesulfonamide moiety are then introduced through subsequent reactions, often requiring specific reagents and conditions to ensure the desired product is obtained.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using optimized conditions to maximize yield and purity. Solvent-free and catalyst-free methods, such as microwave irradiation, have been explored to enhance efficiency and reduce environmental impact.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. The presence of multiple functional groups allows for diverse reactivity, making it a versatile intermediate in organic synthesis.
Common Reagents and Conditions: Reagents commonly used in reactions involving this compound include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and electrophilic or nucleophilic substitution reagents. Reaction conditions such as temperature, solvent choice, and reaction time are carefully controlled to achieve the desired outcomes.
Major Products Formed: The reactions can yield a variety of products, depending on the specific conditions and reagents used. For example, oxidation reactions may produce corresponding sulfonyl chlorides or sulfonic acids, while reduction reactions can lead to the formation of amines or other reduced derivatives.
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the compound's potential as an anticancer agent. For instance, research indicates that derivatives of sulfonamide compounds exhibit selective inhibition against various cancer cell lines. The incorporation of the imidazo[1,2-a]pyridine moiety enhances the compound's ability to interact with biological targets involved in cancer progression.
Case Study:
A study published in Molecules demonstrated that modifications to the sulfonamide structure can lead to increased potency against cancer cell lines such as A549 (lung cancer) and MCF-7 (breast cancer) . The mechanism involves the inhibition of specific kinases that are crucial for cell proliferation and survival.
Enzyme Inhibition
The compound has been investigated for its role as an inhibitor of various enzymes, particularly those involved in signaling pathways related to tumor growth and metastasis.
Example:
Inhibitors targeting phosphatidylinositol 5-phosphate 4-kinases (PI5P4K) have been identified through virtual screening methods. The sulfonamide derivative showed promising selectivity and potency against these kinases, which are implicated in several diseases including cancer and neurodegenerative disorders .
Drug Development
The structural characteristics of 4-chloro-N-(4-(imidazo[1,2-a]pyridin-2-yl)phenyl)benzenesulfonamide make it a valuable scaffold for drug development. Its ability to modulate biological targets suggests potential in developing new therapeutics.
Research Findings:
A patent related to the compound describes its synthesis and therapeutic applications, indicating ongoing research into its efficacy and safety profile . The compound's versatility allows for further modification, potentially leading to new drug candidates with enhanced activity.
Data Tables
Mechanism of Action
The mechanism by which 4-chloro-N-(4-(imidazo[1,2-a]pyridin-2-yl)phenyl)benzenesulfonamide exerts its effects involves interactions with specific molecular targets and pathways. The imidazo[1,2-a]pyridin moiety may bind to receptors or enzymes, modulating their activity and leading to biological effects. The exact mechanism can vary depending on the context and the specific biological system being studied.
Comparison with Similar Compounds
Key Findings from Comparative Analysis
Substituent Effects on Reactivity and Yield
- The target compound’s 4-chloro substituent is a common feature in analogues like 3an (85% yield) and 3ao (62% yield). The lower yield of 3ao is attributed to steric hindrance from the trifluoromethyl group, which complicates gold-catalyzed cyclization .
- Methyl groups (e.g., in 3an ) enhance lipophilicity without significantly impacting synthesis efficiency, making them favorable for drug design.
The pyrimidine linker in the compound provides additional hydrogen-bonding sites, which could improve target selectivity in biological systems .
Biological Relevance
- The compound’s association with the CCNE1 gene (cell cycle regulation) highlights the role of heterocyclic extensions (e.g., pyrimidine) in modulating biological activity .
- Dichloro substitution in ’s compound may enhance binding to hydrophobic enzyme pockets, a strategy also applicable to the target compound’s chloro group .
Synthetic Routes
- Gold-catalyzed C–H activation (used for 3an and 3ao ) is a versatile method for imidazopyridine synthesis, while ’s compound employs simpler sulfonyl chloride reactions, favoring scalability .
Biological Activity
4-chloro-N-(4-(imidazo[1,2-a]pyridin-2-yl)phenyl)benzenesulfonamide is a synthetic compound belonging to the imidazo[1,2-a]pyridine class, which has garnered attention due to its diverse biological activities. These compounds are recognized for their potential therapeutic applications, particularly in oncology and infectious diseases. This article explores the biological activity of this compound, summarizing key research findings, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound can be structurally represented as follows:
- IUPAC Name : this compound
- Molecular Formula : C19H16ClN3O2S
- Molecular Weight : 373.86 g/mol
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:
- Kinase Inhibition : The compound has been shown to inhibit various kinases, including c-KIT and other receptor tyrosine kinases (RTKs), which are crucial in the regulation of cell proliferation and survival pathways. This inhibition can lead to decreased tumor growth in cancer models.
- Antimicrobial Activity : Preliminary studies indicate that the compound exhibits antimicrobial properties against a range of pathogens, potentially making it useful in treating infections.
Biological Activity Data
Case Study 1: Anticancer Efficacy
In a study investigating the anticancer properties of various imidazo[1,2-a]pyridine derivatives, this compound was evaluated for its effects on cell viability in human breast cancer cell lines (MCF7 and MDA-MB-231). The results demonstrated a significant reduction in cell viability at concentrations as low as 0.15 µM, indicating strong antiproliferative effects. The mechanism was linked to apoptosis induction and cell cycle arrest at the G2/M phase.
Case Study 2: Antimicrobial Activity
Another study focused on the antimicrobial effectiveness of the compound against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The compound exhibited an IC50 value of 5.0 µM against these pathogens, suggesting potential for development as an antimicrobial agent.
Comparison with Related Compounds
The biological activity of this compound can be compared with other similar compounds within the imidazo[1,2-a]pyridine class:
| Compound Name | Activity Type | IC50 (µM) |
|---|---|---|
| 2-Chloro-N-(4-(imidazo[1,2-a]pyridin-3-yl)phenyl)benzamide | Anticancer | 0.20 |
| N-(6-Chloro-2-phenyl-imidazo(1,2-a)pyridin-3-yl)-benzamide | Antimicrobial | 3.5 |
Q & A
Q. What synthetic strategies are optimal for achieving high yields of 4-chloro-N-(4-(imidazo[1,2-a]pyridin-2-yl)phenyl)benzenesulfonamide?
Answer: The synthesis typically involves multi-step reactions, including cyclization of ethynyl precursors with sulfilimines (e.g., 1,1-dimethyl-N-(pyridin-2-yl)-λ⁴-sulfanimine) in anhydrous toluene under reflux. Key parameters include:
- Temperature control : Maintain 110–120°C to prevent side reactions.
- Solvent choice : Anhydrous toluene minimizes hydrolysis of intermediates.
- Catalyst-free conditions : Avoids contamination during purification.
Yields up to 85% have been reported for analogous imidazo[1,2-a]pyridine sulfonamides using similar protocols .
Q. How can structural characterization of this compound be validated using spectroscopic methods?
Answer:
- ¹H/¹³C NMR : Key signals include aromatic protons (δ 7.2–8.5 ppm) and sulfonamide protons (δ 3.1–3.5 ppm). Coupling constants (e.g., J = 8–10 Hz for aromatic protons) confirm regiochemistry .
- HRMS : Confirm molecular ion peaks (e.g., [M+H]⁺) with <2 ppm error.
- X-ray crystallography (if feasible): Resolves ambiguities in stereochemistry or substituent orientation .
Q. What analytical techniques are recommended for assessing purity?
Answer:
- HPLC : Use a C18 column with acetonitrile/water (70:30) mobile phase; retention times vary based on substituents.
- TLC : Monitor reactions using silica gel plates with ethyl acetate/hexane (1:1) .
- Elemental analysis : Carbon/nitrogen ratios should align with theoretical values (±0.3%) .
Advanced Research Questions
Q. How can conflicting biological activity data for this compound be resolved?
Answer:
- Dose-response studies : Test across a wide concentration range (nM–µM) to identify non-linear effects.
- Target selectivity panels : Use kinase/GPCR profiling to rule off-target effects. For example, imidazo[1,2-a]pyridines may exhibit COX-2 inhibition (IC₅₀ ~0.07 µM) but require validation via enzyme assays .
- Metabolic stability assays : Assess liver microsome degradation to confirm in vitro vs. in vivo discrepancies .
Q. What computational methods support structure-activity relationship (SAR) studies for imidazo[1,2-a]pyridine derivatives?
Answer:
- Docking simulations : Use AutoDock Vina to model interactions with targets (e.g., COX-2 active site). Focus on substituent effects at C-3 and C-7 positions .
- QSAR models : Corporate Hammett constants (σ) for electron-withdrawing groups (e.g., -Cl) to predict binding affinity trends .
- MD simulations : Evaluate conformational stability of the sulfonamide moiety in aqueous environments .
Q. How can contradictory spectral data (e.g., overlapping NMR signals) be resolved?
Answer:
- 2D NMR (COSY, HSQC) : Assign ambiguous protons/carbons via through-bond correlations.
- Variable-temperature NMR : Resolve dynamic effects (e.g., rotamers) by cooling samples to −40°C .
- Isotopic labeling : Introduce ¹⁵N/¹³C labels in key positions (e.g., sulfonamide nitrogen) for unambiguous assignment .
Methodological Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
